Methandriol dipropionate

Catalog No.
S562196
CAS No.
3593-85-9
M.F
C26H40O4
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methandriol dipropionate

CAS Number

3593-85-9

Product Name

Methandriol dipropionate

IUPAC Name

(10,13,17-trimethyl-17-propanoyloxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) propanoate

Molecular Formula

C26H40O4

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C26H40O4/c1-6-22(27)29-18-10-13-24(3)17(16-18)8-9-19-20(24)11-14-25(4)21(19)12-15-26(25,5)30-23(28)7-2/h8,18-21H,6-7,9-16H2,1-5H3

InChI Key

YUKFLTKJFMBYJM-UHFFFAOYSA-N

SMILES

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC)C)C

Canonical SMILES

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC)C)C

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@]4(C)OC(=O)CC)C)C

The exact mass of the compound Methandriol dipropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26644. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methandriol dipropionate (CAS 3593-85-9) is a synthetic anabolic-androgenic steroid (AAS) ester, specifically the C3,17β-dipropionate ester of 17α-methyl-5-androstenediol. In modern industrial and scientific procurement, it is primarily sourced as a certified analytical reference standard for forensic toxicology, sports doping control (GC-MS/LC-MS), and veterinary residue analysis [1]. Historically utilized as an extended-release intramuscular depot agent, the compound's dual esterification significantly increases its lipophilicity and alters its pharmacokinetic profile compared to the base steroid. Buyers prioritize this specific compound for its validated mass spectrometric fragmentation patterns, specific chromatographic retention times, and high solubility in lipid-based formulation vehicles.

Research Fit

Intramuscular depot prodrug design
Androgen receptor agonist tool compound
Certified analytical reference standard

Substituting methandriol dipropionate with unesterified methandriol or alternative AAS esters (e.g., methandriol bisenanthate or nandrolone decanoate) fundamentally compromises both analytical and formulation workflows. In anti-doping and residue analysis, mass spectrometry methods require the exact ester standard to calibrate retention times and quantify specific phase I hydrolysis and C16-hydroxylation metabolites; a base methandriol standard cannot validate the detection of the intact ester in hair or plasma matrices [1]. Furthermore, in formulation contexts, the lack of the dipropionate moieties drastically reduces the compound's oil-vehicle solubility and eliminates the prolonged intramuscular depot effect, reducing the active half-life from several weeks to mere hours.

Substitution Risk

vs. unesterified methandriol Depot PK profile may shift release duration; hours vs days context
vs. 19-norsteroids Anabolic/androgenic balance and aromatization context may differ significantly
vs. other AAS esters Metabolic pathway and glucocorticoid-binding profile may not transfer

Prolonged Intramuscular Depot Half-Life via Dipropionate Esterification

The esterification of methandriol at the C3 and C17β positions to form methandriol dipropionate creates a highly lipophilic prodrug that exhibits a significantly extended release profile from intramuscular oil depots. In veterinary pharmacokinetic models, methandriol dipropionate demonstrates an active circulating duration of approximately 21 days [1]. In contrast, short-acting oral AAS like ethylestrenol or unesterified methandriol are cleared rapidly, with ethylestrenol exhibiting an excretion window of merely 48 hours [1].

Evidence DimensionActive depot duration / excretion window
Target Compound DataMethandriol dipropionate: ~21 days
Comparator Or BaselineEthylestrenol / unesterified methandriol: 48 hours to a few days
Quantified Difference>10-fold extension in active depot duration
ConditionsIntramuscular oil depot administration in veterinary models

Procurement of the dipropionate ester is essential for formulating long-acting depot injections where sustained release over multiple weeks is required.

Depot Duration
Reported
Several days vs hours (IM injection)
Supports extended-release study design
Exact half-life data limited

Validated GC-MS/LC-MS Reference Standard for Specific Phase I Metabolites

Methandriol dipropionate is utilized as a certified analytical reference standard in sports doping and veterinary residue control to map specific metabolic pathways. Studies utilizing GC-MS and LC-MS/MS have demonstrated that methandriol dipropionate yields a distinct phase I metabolic profile—specifically undergoing hydrolysis, reduction of the Δ5 unsaturation, and hydroxylation at C16 [1]. This contrasts sharply with comparators like nandrolone laurate, which undergoes oxidation and epimerization of the 17β-hydroxyl function [1]. The availability of the exact dipropionate standard is mandatory for calibrating retention times and validating these specific MS/MS fragmentation pathways.

Evidence DimensionPhase I metabolic fragmentation profile (GC-MS/LC-MS)
Target Compound DataMethandriol dipropionate: Hydrolysis, Δ5 reduction, and C16 hydroxylation
Comparator Or BaselineNandrolone laurate: Δ4-3-ketone reduction and 17β-hydroxyl epimerization
Quantified DifferenceDistinct, non-overlapping phase I metabolic pathways and retention times
ConditionsGC-MS and LC-MS/MS analysis of post-administration urine/plasma matrices

Forensic and anti-doping laboratories must procure the exact ester to validate specific mass spectrometric assays and ensure legally defensible detection of illicit use.

M/A Ratio
Reported
0.16–0.32 vs 1.0–2.0 (19-nor)
Substantially lower anabolic selectivity
Rat levator ani assay; dose-dependent

Enhanced Lipophilicity for Lipid-Based Formulation Vehicles

The addition of two propionate groups to the methandriol core significantly increases the molecule's lipophilicity, yielding a calculated logP of approximately 4.98 [1]. This high partition coefficient ensures that methandriol dipropionate is highly soluble in non-polar lipid vehicles such as peanut oil and sesame oil, which are standard carriers for injectable AAS. Unesterified methandriol possesses a lower logP and reduced solubility in these lipid matrices, making it unsuitable for high-concentration oil-based suspensions without precipitation [1].

Evidence DimensionLipophilicity (logP) and oil vehicle solubility
Target Compound DataMethandriol dipropionate: logP ~4.98, highly soluble in peanut/sesame oil
Comparator Or BaselineUnesterified methandriol: Lower logP, prone to precipitation in lipid depots
Quantified DifferenceSignificant increase in non-polar partition coefficient enabling stable oil-based solutions
ConditionsFormulation in standard veterinary/pharmaceutical lipid vehicles

Manufacturers of injectable solutions must select the dipropionate ester to achieve the necessary solubility and stability in standard oil-based carriers.

Androgenic Potency
Reported
2.1% of TP; vs 13.2% (androstanolone), 16.2% (19-NCPP)
Lowest androgenic burden in tested panel
Castrated rat accessory sex organ weight
Estrogenic Activity
Class-level
Low to moderate vs negligible (nandrolone)
Estrogenic variable absent in 19-nor
Aromatase substrate property inferred
GR Binding Rank
Reported
Rank 4/7; danazol IC50 116 nM
Intermediate anti-glucocorticoid profile
Rat liver microsome [3H]DEX competition
Reference Standard
Data to verify
Validated GC-MS/LC-MS methods
Supports method development & validation
Certification data from individual vendors

Forensic Toxicology and Anti-Doping Analysis

Methandriol dipropionate is strictly required as a certified reference material for calibrating GC-MS and LC-MS/MS equipment. It allows laboratories to accurately map retention times and validate the detection of the intact ester in hair or plasma, as well as its specific phase I metabolites (hydrolysis, Δ5 reduction, C16 hydroxylation) in urine [1].

Veterinary Residue Control

Procured by agricultural and food safety laboratories, this compound serves as a critical analytical standard to monitor the illicit use of long-acting anabolic steroids in livestock, ensuring compliance with international food safety regulations and residue limits [1].

Development of Long-Acting Depot Formulations

In pharmaceutical R&D, methandriol dipropionate is utilized as a model compound for studying the release kinetics of highly lipophilic (logP ~4.98) prodrugs from intramuscular oil depots, offering a reliable baseline for 21-day sustained release profiles [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Extended-release depot androgen studies
Depot PK profile (extended duration)
In vivo release kinetics model
Anabolic/androgenic dissociation studies
Low m/a ratio reference
Tissue-specific endpoint comparison
Estrogenicity comparator studies
Moderate estrogenic activity (class-level)
ER-mediated vs AR-mediated readout control
Anti-doping & forensic analysis
Certified analytical reference material
GC-MS/LC-MS method validation & matrix recovery

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Exact Mass

416.29265975 g/mol

Monoisotopic Mass

416.29265975 g/mol

Heavy Atom Count

30

UNII

8XIW70Q5I3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

3593-85-9

Wikipedia

Methandriol dipropionate

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